STING-IN-3

Beschreibung

Eigenschaften

IUPAC Name |

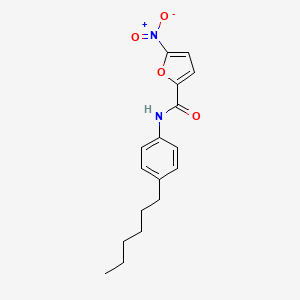

N-(4-hexylphenyl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-2-3-4-5-6-13-7-9-14(10-8-13)18-17(20)15-11-12-16(23-15)19(21)22/h7-12H,2-6H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVGWJZGQFSRBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Rise of Covalent Inhibitors in STING-Targeted Therapeutics: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory and antiviral response. Dysregulation of the STING pathway is implicated in a range of autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention. While the development of STING agonists for cancer immunotherapy has been a major focus, there is a growing interest in STING antagonists for the treatment of inflammatory conditions. Among these, covalent inhibitors have emerged as a promising strategy, offering high potency and prolonged duration of action.

This technical guide provides a comprehensive overview of the core principles and methodologies associated with the development of covalent STING inhibitors. While specific data for a compound designated "STING-IN-3" is not publicly available in the reviewed literature, this document will focus on well-characterized covalent STING inhibitors such as H-151, C-178, and GHN105 to illustrate the key concepts, experimental approaches, and data presentation relevant to this class of molecules.

The STING Signaling Pathway

The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, triggering its activation and translocation from the ER to the Golgi apparatus.[1][3] In the Golgi, STING undergoes palmitoylation, a critical post-translational modification that facilitates its multimerization and the recruitment of TANK-binding kinase 1 (TBK1).[4] TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[1][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other inflammatory cytokines.[1][2] STING can also activate the NF-κB signaling pathway.[2]

Mechanism of Action of Covalent STING Inhibitors

Several identified covalent STING inhibitors, including H-151, C-176, C-178, and STING-IN-2 (C-170), function by covalently targeting a specific cysteine residue, Cys91, located in the transmembrane domain of STING.[4][6][7] This covalent modification sterically hinders the palmitoylation of STING at the adjacent Cys88 and Cys91 residues, a crucial step for its activation.[4] By preventing palmitoylation, these inhibitors effectively block the multimerization of STING at the Golgi apparatus and the subsequent recruitment of TBK1, thereby abrogating downstream signaling.[4] The marine-derived covalent inhibitor GHN105 also selectively engages the Cys91 residue.[8][9]

Quantitative Data of Representative Covalent STING Inhibitors

The following tables summarize the reported in vitro and in vivo activities of several key covalent STING inhibitors.

Table 1: In Vitro Potency of Covalent STING Inhibitors

| Compound | Assay | Cell Line | Stimulant | Readout | IC50 (µM) | Reference |

| H-151 | IFN-β Luciferase Reporter | HEK293T (expressing mmSTING) | c-di-GMP | Luciferase Activity | ~0.1 | [4] |

| C-178 | TNF-α mRNA expression | BMDMs | cGAMP | RT-qPCR | <0.5 | [4] |

| C-178 | IFN-β mRNA expression | BMDMs | cGAMP | RT-qPCR | <0.5 | [4] |

| GHN105 | IFN-β Secretion | THP-1 | cGAMP | ELISA | ~0.05 | [9] |

Note: BMDMs = Bone Marrow-Derived Macrophages; mmSTING = murine STING.

Table 2: In Vivo Efficacy of a Covalent STING Inhibitor

| Compound | Animal Model | Dosing | Readout | Result | Reference |

| GHN105 | DSS-induced acute colitis mouse model | 100 mg/kg, p.o. | Plasma TNF-α levels | Significantly suppressed | [8] |

Note: DSS = Dextran Sulfate Sodium; p.o. = oral administration.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of novel chemical entities. Below are representative protocols for key experiments in the characterization of covalent STING inhibitors.

IFN-β Luciferase Reporter Assay

This cell-based assay is a common high-throughput method to screen for inhibitors of the STING pathway.

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and co-transfected with plasmids encoding for STING, an IFN-β promoter-driven firefly luciferase, and a constitutively expressed Renilla luciferase (for normalization).

-

Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing the test compounds at various concentrations. Cells are pre-incubated with the compounds for 1 hour.

-

STING Activation: STING signaling is induced by adding a known STING agonist, such as cGAMP or c-di-GMP, to the culture medium.

-

Luciferase Measurement: After 16-24 hours of stimulation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell viability. IC50 values are determined by plotting the normalized luciferase activity against the compound concentration and fitting the data to a four-parameter logistic equation.

In-gel Fluorescence Labeling for Covalent Target Engagement

This assay directly visualizes the covalent binding of a probe-modified inhibitor to its protein target.

-

Probe Synthesis: An alkyne- or azide-functionalized analog of the covalent inhibitor is synthesized to allow for click chemistry-based labeling.

-

Cell Treatment and Lysis: HEK293T cells expressing Flag-tagged STING are treated with the probe-modified inhibitor for a specified time. Cells are then washed and lysed in a suitable buffer.

-

Immunoprecipitation (Optional): STING protein can be enriched from the cell lysate by immunoprecipitation using anti-Flag antibodies.

-

Click Chemistry Reaction: The cell lysate or immunoprecipitated protein is incubated with a fluorescently-labeled azide or alkyne (e.g., TAMRA-azide) in the presence of a copper(I) catalyst to covalently attach the fluorescent dye to the inhibitor-bound protein.

-

SDS-PAGE and Fluorescence Imaging: The labeled proteins are separated by SDS-PAGE. The gel is then imaged using a fluorescence scanner to visualize the bands corresponding to the fluorescently labeled STING protein.

Conclusion

Covalent inhibition of STING represents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. The development of potent and selective covalent inhibitors, such as H-151, C-178, and the orally bioavailable GHN105, underscores the potential of this approach. A thorough understanding of the STING signaling pathway, the mechanism of covalent inhibition, and the application of robust experimental protocols are essential for the successful discovery and development of novel STING-targeted therapeutics. The methodologies and data presented in this guide provide a foundational framework for researchers and drug developers working in this exciting and rapidly evolving field.

References

- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Orally Bioavailable and Site-Selective Covalent STING Inhibitor Derived from a Macrocyclic Marine Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to STING-IN-3: A Covalent Inhibitor Targeting Cysteine 91 of STING

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. However, aberrant activation of STING is implicated in the pathology of various autoimmune and inflammatory diseases. This has spurred the development of STING inhibitors as potential therapeutics. This technical guide provides a comprehensive overview of STING-IN-3, a covalent inhibitor that selectively targets Cysteine 91 (Cys91) of the STING protein. We will delve into the molecular mechanism of STING-IN-3, present quantitative data on its activity, and provide detailed experimental protocols for its characterization. This document aims to serve as a valuable resource for researchers in immunology and drug discovery exploring the therapeutic potential of STING inhibition.

The cGAS-STING Signaling Pathway and the Role of Cys91

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key innate immune mechanism for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (2’3’-cGAMP). 2’3’-cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER) membrane.

This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING undergoes a crucial post-translational modification: palmitoylation at cysteine residues Cys88 and Cys91. This modification is essential for the formation of STING multimers and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 phosphorylates both STING and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.

Cysteine 91, located in the transmembrane domain of STING, has been identified as a critical site for palmitoylation and a key druggable residue for inhibiting STING activity. Covalent modification of Cys91 can prevent palmitoylation, thereby trapping STING in an inactive state and blocking downstream signaling.

STING-IN-3: A Covalent Inhibitor of STING

STING-IN-3 is a small molecule inhibitor designed to covalently target the Cys91 residue of both human and mouse STING. By forming a covalent bond with the thiol group of Cys91, STING-IN-3 effectively blocks the palmitoylation of STING, a critical step for its activation. This irreversible modification locks STING in an inactive conformation, preventing its multimerization and the recruitment of downstream signaling molecules, thereby inhibiting the production of type I interferons.

Chemical Structure of STING-IN-3

The chemical structure of STING-IN-3 is provided below. The electrophilic moiety within the molecule is responsible for the covalent interaction with the nucleophilic thiol of Cys91.

(Image of the chemical structure of STING-IN-3 would be placed here in a full whitepaper. For this text-based generation, a placeholder is used.)

Chemical Formula: C₁₈H₁₄N₂O₄S Molecular Weight: 354.38 CAS Number: 2244881-69-2

Proposed Mechanism of Covalent Modification

The proposed mechanism of action involves a nucleophilic attack from the thiol group of Cys91 on an electrophilic center of STING-IN-3, leading to the formation of a stable covalent adduct. This prevents the fatty acid from being attached to Cys91, thus inhibiting STING palmitoylation.

Quantitative Data

While a specific IC₅₀ value for STING-IN-3 is not publicly available in the reviewed literature, it has been shown to efficiently inhibit both human (hsSTING) and murine (mmSTING) mediated IFNβ reporter activity in HEK293 cells at concentrations ranging from 0.02 to 2 µM[1]. For comparative purposes, the potencies of other known covalent inhibitors targeting Cys91 are presented in the table below.

| Inhibitor | Target | Assay Type | Cell Line | IC₅₀ (nM) | Reference |

| STING-IN-3 | hsSTING, mmSTING | IFNβ Reporter | HEK293 | 0.02-2 µM (effective range) | [1] |

| H-151 | hsSTING | Ifnb expression | HFFs | ~134.4 | [2] |

| mmSTING | Ifnb expression | MEFs | ~138 | [2] | |

| SN-011 | hsSTING | Ifnb expression | HFFs | ~502.8 | [2] |

| mmSTING | Ifnb expression | MEFs | ~127.5 | [2] |

Experimental Protocols

The following protocols describe key experiments for characterizing the activity and mechanism of STING-IN-3.

IFNβ Luciferase Reporter Assay

This cell-based assay quantifies the inhibitory effect of STING-IN-3 on STING-dependent gene expression.

Objective: To determine the potency of STING-IN-3 in inhibiting STING-mediated IFNβ promoter activation.

Materials:

-

HEK293T cells

-

Expression plasmids for human or mouse STING

-

IFNβ promoter-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

STING agonist (e.g., 2’3’-cGAMP)

-

STING-IN-3

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the STING expression plasmid, IFNβ promoter-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Inhibitor Treatment: After 24 hours of transfection, pre-treat the cells with a serial dilution of STING-IN-3 (e.g., from 0.01 to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

STING Activation: Stimulate the cells with a STING agonist (e.g., 2’3’-cGAMP) at a pre-determined optimal concentration.

-

Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of STING-IN-3 to generate a dose-response curve and determine the IC₅₀ value.

Western Blot Analysis of STING Pathway Activation

This biochemical assay directly assesses the effect of STING-IN-3 on the phosphorylation of key downstream signaling molecules.

Objective: To confirm that STING-IN-3 inhibits the phosphorylation of TBK1 and IRF3.

Materials:

-

THP-1 monocytes or other relevant cell lines expressing STING

-

STING agonist (e.g., 2’3’-cGAMP)

-

STING-IN-3

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-STING, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescence substrate

Protocol:

-

Cell Culture and Treatment: Culture THP-1 cells and pre-treat with STING-IN-3 at various concentrations for 1-2 hours.

-

STING Activation: Stimulate the cells with a STING agonist for a specified time (e.g., 1-3 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Compare the levels of phosphorylated TBK1 and IRF3 in treated versus untreated samples to assess the inhibitory effect of STING-IN-3.

In-Gel Fluorescence Labeling for Target Engagement

This assay provides visual evidence of the covalent binding of an inhibitor to its target protein.

Objective: To demonstrate that STING-IN-3 covalently binds to STING in a cellular context.

Materials:

-

HEK293T cells

-

Expression plasmids for wild-type STING and a C91S mutant STING

-

A probe version of STING-IN-3 containing a bioorthogonal handle (e.g., an alkyne group)

-

Fluorescent azide (e.g., TAMRA-azide or Cy5-azide)

-

Click chemistry reagents (copper(I) catalyst, ligand)

-

SDS-PAGE gels and fluorescence gel scanner

Protocol:

-

Cell Transfection: Transfect HEK293T cells with plasmids expressing wild-type STING or the C91S mutant.

-

Probe Labeling: Treat the transfected cells with the alkyne-modified STING-IN-3 probe for a specified time.

-

Cell Lysis: Lyse the cells in a suitable buffer.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding the fluorescent azide and click chemistry reagents to the cell lysates.

-

SDS-PAGE: Separate the proteins in the labeled lysates by SDS-PAGE.

-

Fluorescence Imaging: Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

-

Analysis: A fluorescent band corresponding to the molecular weight of STING should be present in cells expressing wild-type STING and treated with the probe. This band should be absent or significantly reduced in cells expressing the C91S mutant, confirming that the binding is dependent on Cys91.

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry provides definitive evidence of covalent bond formation and can identify the site of modification.

Objective: To confirm the formation of a covalent adduct between STING-IN-3 and STING and to verify that the modification occurs at Cys91.

Materials:

-

Purified recombinant STING protein (wild-type and C91S mutant)

-

STING-IN-3

-

Mass spectrometer (e.g., ESI-Q-TOF)

-

Proteases for peptide mapping (e.g., trypsin)

-

LC-MS/MS system

Protocol:

-

Intact Protein Analysis:

-

Incubate purified wild-type STING protein with an excess of STING-IN-3.

-

Analyze the intact protein using mass spectrometry.

-

A mass shift corresponding to the molecular weight of STING-IN-3 should be observed for the treated protein compared to the untreated control, confirming covalent binding.

-

Repeat the experiment with the C91S mutant; no significant mass shift should be observed.

-

-

Peptide Mapping:

-

Digest the STING-IN-3-treated and untreated STING proteins with a protease (e.g., trypsin).

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the peptide containing Cys91. In the treated sample, this peptide will show a mass increase corresponding to the addition of STING-IN-3.

-

The MS/MS fragmentation pattern will confirm the precise site of modification on the peptide.

-

Conclusion

STING-IN-3 is a valuable tool for studying the biological consequences of STING inhibition and serves as a lead compound for the development of therapeutics for STING-driven diseases. Its mechanism of action, covalent targeting of the critical Cys91 residue, provides a robust and irreversible means of blocking STING signaling. The experimental protocols detailed in this guide provide a framework for researchers to characterize STING-IN-3 and other similar inhibitors, facilitating further investigation into the therapeutic potential of targeting the cGAS-STING pathway.

References

An In-depth Technical Guide to STING-IN-3 and STING Palmitoylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) protein is a pivotal component of the innate immune system, orchestrating inflammatory responses to cytosolic DNA. A critical post-translational modification, S-palmitoylation, has been identified as a key step in the activation of STING signaling. This modification, occurring at specific cysteine residues, facilitates the protein's translocation, clustering, and subsequent downstream signaling cascade. Consequently, the inhibition of STING palmitoylation has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of STING palmitoylation and introduces STING-IN-3, a covalent inhibitor that targets this process. We present available quantitative data, detailed experimental protocols for studying STING palmitoylation and its inhibition, and visualizations of the associated molecular pathways and experimental workflows.

The Role of STING Palmitoylation in Innate Immunity

The innate immune system relies on the detection of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate a defensive response. Cytosolic DNA, a hallmark of viral infection and cellular damage, is a potent activator of this system. The cyclic GMP-AMP synthase (cGAS)-STING pathway is the primary sensor for cytosolic DNA.

Upon binding to cytosolic DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. It is within the Golgi that a crucial post-translational modification, S-palmitoylation, takes place.

Palmitoylation is the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues of a protein. For STING, this modification occurs on a highly conserved cysteine residue, Cysteine 91 (Cys91), and to a lesser extent on Cysteine 88 (Cys88) in mice. This lipid modification is essential for the subsequent steps in STING activation. Palmitoylated STING is able to cluster in lipid rafts within the Golgi, which facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, culminating in an anti-viral and inflammatory response.

STING-IN-3: A Covalent Inhibitor of STING Palmitoylation

Given the critical role of palmitoylation in STING activation, targeting this process has become an attractive therapeutic strategy for diseases driven by excessive STING signaling, such as STING-associated vasculopathy with onset in infancy (SAVI) and other autoimmune disorders.

STING-IN-3 is a small molecule inhibitor designed to covalently target the Cysteine 91 residue of STING. By forming an irreversible bond with this key cysteine, STING-IN-3 effectively blocks the site of palmitoylation. This prevention of palmitoylation inhibits the subsequent downstream signaling events, including the recruitment of TBK1 and the phosphorylation of IRF3, thereby suppressing the production of type I interferons and other inflammatory cytokines. STING-IN-3 has been shown to be effective against both human (hsSTING) and mouse (mmSTING) STING.

Quantitative Data

The following tables summarize the available quantitative data for STING-IN-3 and other relevant covalent inhibitors that target Cysteine 91 of STING. This data is crucial for understanding the potency and efficacy of these compounds.

Table 1: In Vitro Activity of STING-IN-3

| Compound | Target | Assay | Cell Line | Concentration Range for Inhibition | Reference |

| STING-IN-3 | hsSTING & mmSTING | IFNβ Reporter Assay | HEK293 | 0.02-2 µM | [1] |

Table 2: Comparative In Vitro Efficacy of Covalent STING Inhibitors Targeting Cys91

| Compound | Target | Assay | Cell Line | IC50 | Reference |

| H-151 | mmSTING | cGAMP-induced Ifnb expression | MEFs | ~138 nM | [2] |

| H-151 | mmSTING | cGAMP-induced Ifnb expression | BMDMs | ~109.6 nM | [2] |

| H-151 | hsSTING | cGAMP-induced Ifnb expression | HFFs | ~134.4 nM | [2] |

| GHN105 | hsSTING | IFN-β secretion | THP-1 | 4.4 µM | [3] |

Table 3: In Vivo Efficacy of a Covalent STING Inhibitor (GHN105) in a Mouse Model of Colitis

| Compound | Animal Model | Dosing Regimen | Key Outcomes | Reference |

| GHN105 | DSS-induced acute colitis in mice | 10 mg/kg, oral gavage | - Reduced serum IFN-β levels- Suppressed plasma TNF-α levels- Covalent engagement of STING in colon tissues | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study STING palmitoylation and the effects of inhibitors like STING-IN-3.

Acyl-PEGyl Exchange Gel-Shift (APEGS) Assay for Detecting STING Palmitoylation

This assay allows for the detection and quantification of protein palmitoylation by labeling previously palmitoylated cysteine residues with a large polyethylene glycol (PEG) molecule, causing a significant shift in the protein's molecular weight on an SDS-PAGE gel.

Materials:

-

Cells expressing the STING protein of interest.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease inhibitors.

-

Blocking Buffer: Lysis buffer containing 50 mM N-ethylmaleimide (NEM).

-

Reducing Buffer: Lysis buffer containing 1 M hydroxylamine (pH 7.4).

-

Labeling Buffer: Lysis buffer containing 1 mM methoxy-PEG-maleimide (mPEG-Mal).

-

SDS-PAGE gels and Western blotting reagents.

-

Anti-STING antibody.

Protocol:

-

Lyse cells in Lysis Buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

Take a 50 µg aliquot of the protein lysate and add an equal volume of Blocking Buffer. Incubate for 1 hour at room temperature to block free cysteine residues.

-

Precipitate the protein using the chloroform/methanol method to remove excess NEM.

-

Resuspend the protein pellet in Lysis Buffer.

-

Divide the sample into two tubes. To one tube, add Reducing Buffer (to cleave the palmitoyl-thioester bond), and to the other, add Lysis Buffer (as a negative control). Incubate for 1 hour at room temperature.

-

Add Labeling Buffer to both tubes and incubate for 1 hour at room temperature to label the newly exposed cysteine residues with mPEG-Mal.

-

Stop the reaction by adding Laemmli sample buffer.

-

Analyze the samples by SDS-PAGE and Western blotting using an anti-STING antibody. A higher molecular weight band in the hydroxylamine-treated sample indicates palmitoylated STING.

IFN-β Luciferase Reporter Assay for STING Activity

This cell-based assay measures the transcriptional activity of the IFN-β promoter, a direct downstream target of the STING pathway.

Materials:

-

HEK293T cells.

-

Expression plasmid for human or mouse STING.

-

Reporter plasmid containing the firefly luciferase gene under the control of the IFN-β promoter (IFN-β-Luc).

-

Control reporter plasmid with Renilla luciferase under a constitutive promoter (e.g., pRL-TK).

-

Transfection reagent.

-

STING agonist (e.g., 2'3'-cGAMP).

-

STING inhibitor (e.g., STING-IN-3).

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Protocol:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the STING expression plasmid, IFN-β-Luc reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, pre-treat the cells with various concentrations of STING-IN-3 for 1-2 hours.

-

Stimulate the cells with a STING agonist (e.g., 1 µg/mL 2'3'-cGAMP) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Calculate the percentage of inhibition for each concentration of STING-IN-3 and determine the IC50 value.

Western Blot Analysis of TBK1 and IRF3 Phosphorylation

This method directly assesses the activation of key downstream kinases in the STING signaling pathway.

Materials:

-

Cells responsive to STING activation (e.g., THP-1 monocytes).

-

STING agonist (e.g., 2'3'-cGAMP).

-

STING inhibitor (e.g., STING-IN-3).

-

Cell lysis buffer with phosphatase and protease inhibitors.

-

SDS-PAGE gels and Western blotting reagents.

-

Primary antibodies: anti-phospho-TBK1 (Ser172), anti-total TBK1, anti-phospho-IRF3 (Ser396), anti-total IRF3.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Protocol:

-

Plate cells and allow them to adhere or stabilize.

-

Pre-treat the cells with the desired concentration of STING-IN-3 for 1-2 hours.

-

Stimulate the cells with a STING agonist for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Diagram 1: STING Signaling Pathway and the Role of Palmitoylation

Caption: STING signaling is initiated by cytosolic dsDNA, leading to STING palmitoylation in the Golgi.

Diagram 2: Mechanism of Action of STING-IN-3

Caption: STING-IN-3 covalently binds to Cys91, blocking palmitoylation and downstream signaling.

Diagram 3: Experimental Workflow for APEGS Assay

Caption: Workflow for detecting protein palmitoylation using the Acyl-PEGyl Exchange Gel-Shift assay.

Conclusion and Future Directions

The discovery of STING palmitoylation as a critical regulatory step in innate immune signaling has opened new avenues for therapeutic intervention. Inhibitors like STING-IN-3, which covalently target the key cysteine residue Cys91, offer a promising strategy to dampen aberrant STING activation in a variety of inflammatory and autoimmune diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricacies of STING palmitoylation and to evaluate the efficacy of novel inhibitors.

Future research in this field will likely focus on several key areas. The development of more potent and specific inhibitors of STING palmitoylation with favorable pharmacokinetic profiles will be crucial for clinical translation. A deeper understanding of the upstream enzymes responsible for STING palmitoylation (palmitoyl acyltransferases) and depalmitoylation could reveal additional therapeutic targets. Furthermore, exploring the interplay between STING palmitoylation and other post-translational modifications will provide a more complete picture of STING regulation. Ultimately, the continued investigation of STING palmitoylation and its inhibitors holds great promise for the development of novel therapies for a range of human diseases.

References

The Structure-Activity Relationship of 1H-Pyrrole-3-carbonitrile Derivatives as STING Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a novel class of STING (Stimulator of Interferon Genes) agonists based on a 1H-pyrrole-3-carbonitrile scaffold. This document outlines the key structural modifications that influence biological activity, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.

Core Structure and SAR Summary

The foundational molecule for this series is a 1H-pyrrole-3-carbonitrile core. SAR studies have primarily focused on modifications to the aniline ring system attached to this core. The lead compound, 4A , demonstrated modest STING agonistic activity and served as the starting point for optimization.[1]

Key findings from the SAR studies indicate that the nature and position of substituents on the aniline ring play a crucial role in the compound's ability to bind to and activate STING. For instance, the introduction of an ethynyl group at the R¹ position, as seen in compound 7F , resulted in a significant increase in potency compared to the lead compound.[1] This suggests that small, electron-withdrawing or sterically unobtrusive groups at this position are favorable for activity. Conversely, a larger methyl substituent at the same position (7D ) led to a marked decrease in activity.[1]

Quantitative Data for SAR Analysis

The following tables summarize the quantitative data for key compounds in the 1H-pyrrole-3-carbonitrile series, detailing their ability to stabilize the human STING protein (as measured by the change in melting temperature, ΔTm) and their potency in a cellular reporter assay (EC50).

Table 1: Thermal Stability and Cellular Potency of 1H-Pyrrole-3-carbonitrile Derivatives [1]

| Compound | R¹ Substituent | ΔTm (°C) for hSTING | EC50 in THP1 cells (μM) |

| 4A | H | +3.5 | 10.49 ± 1.95 |

| 7D | CH₃ | +1.5 | 45.96 ± 3.88 |

| 7E | OCH₃ | +4.0 | 9.75 ± 0.84 |

| 7F | CCH | +8.0 | 1.19 ± 0.05 |

Table 2: Competitive Binding Affinity of Lead Compounds [1]

| Compound | IC50 (μM) |

| 7F | 0.70 - 4.72 |

| 7P | 0.70 - 4.72 |

| 7R | 0.70 - 4.72 |

| SR-717 (Reference) | Comparable to 7F, 7P, 7R |

Signaling Pathway and Experimental Workflows

The activation of the innate immune system by these STING agonists follows a well-defined signaling cascade. The diagrams below illustrate this pathway, a typical experimental workflow for assessing compound activity, and the logical relationships derived from the SAR studies.

Caption: The cGAS-STING signaling pathway.

Caption: Experimental workflow for STING agonist evaluation.

Caption: Logical relationships in the SAR of 1H-pyrrole-3-carbonitrile STING agonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR findings. The following are summaries of the key experimental protocols used in the evaluation of the 1H-pyrrole-3-carbonitrile series of STING agonists.

Protein Thermal Shift (PTS) Assay

This assay measures the change in the thermal denaturation temperature (Tm) of the STING protein upon ligand binding, which is an indicator of binding affinity and stabilization.

-

Protein Preparation: The C-terminal domain (CTD) of human STING (residues 139-379) is expressed and purified.

-

Reaction Mixture: A solution is prepared containing the purified STING protein, the test compound at various concentrations, and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

-

Thermal Denaturation: The reaction mixture is subjected to a temperature gradient using a real-time PCR instrument.

-

Data Acquisition: The fluorescence intensity is measured as a function of temperature. As the protein unfolds, the hydrophobic core is exposed, leading to an increase in fluorescence from the dye.

-

Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein in the absence of the compound from the Tm in the presence of the compound.

THP1-Dual™ KI-hSTING Reporter Gene Assay

This cellular assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene under the control of an IRF3-inducible promoter.

-

Cell Culture: THP1-Dual™ KI-hSTING cells, which are engineered to express human STING and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene, are cultured under standard conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for STING activation and reporter gene expression.

-

SEAP Detection: A sample of the cell culture supernatant is collected and mixed with a SEAP detection reagent (e.g., QUANTI-Blue™).

-

Data Measurement: The absorbance is read at a specific wavelength (e.g., 620-655 nm) to quantify the amount of SEAP produced.

-

Data Analysis: The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known fluorescently labeled ligand for binding to the STING protein.

-

Reaction Setup: A constant concentration of the purified STING CTD and a fluorescently labeled STING agonist (e.g., a fluorescently tagged cyclic dinucleotide) are incubated with varying concentrations of the test compound.

-

Incubation: The reaction is allowed to reach equilibrium.

-

Detection: The fluorescence polarization or a similar method is used to measure the amount of the fluorescent ligand bound to the protein. As the test compound displaces the fluorescent ligand, the fluorescence polarization decreases.

-

Data Analysis: The data is plotted as the percentage of inhibition versus the concentration of the test compound. The IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand, is determined by fitting the data to a suitable model.

Western Blotting for Phosphorylated Downstream Proteins

This technique is used to confirm that the observed cellular activity is due to the activation of the STING signaling pathway by detecting the phosphorylation of key downstream proteins like TBK1 and IRF3.

-

Cell Lysis: THP1 cells are treated with the test compound for various time points, after which the cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of TBK1 and IRF3, as well as antibodies for the total forms of these proteins as loading controls.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the extent of pathway activation.

References

The Impact of STING-IN-3 on Downstream Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust immune response. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, making STING an attractive target for therapeutic intervention. STING-IN-3 is a small molecule inhibitor that covalently targets the STING protein, offering a potent and specific means of modulating this pathway. This technical guide provides an in-depth analysis of the effects of STING-IN-3 on downstream signaling cascades, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action of STING-IN-3

STING-IN-3 is a covalent inhibitor that specifically targets cysteine residue 91 (Cys91) within the transmembrane domain of the STING protein. This covalent modification effectively blocks the activation-induced palmitoylation of STING. Palmitoylation is a critical post-translational modification that is essential for the trafficking of STING from the endoplasmic reticulum to the Golgi apparatus, its subsequent oligomerization, and the recruitment of downstream signaling effectors. By preventing palmitoylation, STING-IN-3 locks STING in an inactive state, thereby inhibiting the entire downstream signaling cascade.

Core Signaling Pathway and Inhibition by STING-IN-3

The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), which is produced by cGAS upon sensing cytosolic DNA. This binding event triggers a conformational change in STING, leading to its activation and the recruitment of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 (pIRF3) dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. STING-IN-3, by preventing the initial activation step of STING palmitoylation, effectively abrogates these downstream events.

Quantitative Analysis of Downstream Signaling Inhibition

Table 1: Inhibition of STING-Mediated Phosphorylation

| Analyte | Cell Type | Stimulant | H-151 Concentration | % Inhibition of Phosphorylation | Reference |

| pTBK1 | Mouse Embryonic Fibroblasts (MEFs) | cGAMP | 1 µM | > 80% | [1] |

| pIRF3 | Mouse Macrophages (RAW 264.7) | cGAMP | 1 µM | > 90% | [2] |

| pIRF3 | Human Monocytes (THP-1) | cGAMP | 1 µM | Significant reduction | [3] |

Table 2: Inhibition of STING-Mediated Cytokine Production (IC50 Values)

| Cytokine | Cell Type | Stimulant | H-151 IC50 | Reference |

| IFN-β | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP | 138 nM | [1] |

| IFN-β | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP | 109.6 nM | [1] |

| IFN-β | Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP | 134.4 nM | [1] |

| TNF-α | Mouse Macrophages | LPS | Not Available | [4] |

| IL-6 | Mouse Macrophages | LPS | Not Available | [4] |

Key Experimental Methodologies

To assess the inhibitory effect of STING-IN-3 on downstream signaling, a series of well-established cellular and biochemical assays are employed.

Western Blot Analysis for Phosphorylated Signaling Proteins

This method is used to quantify the levels of phosphorylated TBK1 (pTBK1) and IRF3 (pIRF3), which are direct indicators of STING pathway activation.

Protocol:

-

Cell Culture and Treatment:

-

Seed appropriate cells (e.g., THP-1 monocytes, RAW 264.7 macrophages, or MEFs) in 6-well plates.

-

Pre-treat cells with varying concentrations of STING-IN-3 (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (1-5 µg/mL), for a short duration (e.g., 1-3 hours) to capture peak phosphorylation.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

-

SDS-PAGE and Western Blotting:

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for pTBK1, TBK1, pIRF3, IRF3, and a loading control (e.g., GAPDH or β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a highly sensitive method for quantifying the concentration of secreted cytokines, such as IFN-β and TNF-α, in cell culture supernatants.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., THP-1 or PBMCs) in a 96-well plate.

-

Pre-treat cells with a dose range of STING-IN-3 for 1-2 hours.

-

Stimulate the STING pathway with an agonist (e.g., 2'3'-cGAMP) for 18-24 hours.

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

-

ELISA Procedure (following manufacturer's instructions for a sandwich ELISA):

-

Add standards and samples to the wells of a pre-coated ELISA plate.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the wells and add a biotinylated detection antibody.

-

Incubate and wash, then add a streptavidin-HRP conjugate.

-

Incubate and wash, then add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve and calculate the concentration of the cytokine in each sample.

-

Determine the IC50 value of STING-IN-3 for the inhibition of cytokine production.

-

Acyl-Biotin Exchange (ABE) Assay for STING Palmitoylation

The ABE assay is a specific method to detect the palmitoylation of STING.

Protocol:

-

Cell Lysis and Thiol Blocking:

-

Lyse cells treated with or without STING-IN-3 and a STING agonist in a buffer containing N-ethylmaleimide (NEM) to block free thiol groups on cysteine residues.

-

-

Thioester Cleavage:

-

Treat the lysates with hydroxylamine to specifically cleave the thioester bond of palmitoylated cysteines, exposing a free thiol group. A control sample is treated without hydroxylamine.

-

-

Biotinylation and Affinity Purification:

-

Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent (e.g., biotin-HPDP).

-

Capture the biotinylated proteins using streptavidin-agarose beads.

-

-

Detection:

-

Elute the captured proteins and analyze by Western blotting using an anti-STING antibody. An increased signal in the hydroxylamine-treated sample compared to the control indicates palmitoylation.

-

Conclusion

STING-IN-3 is a potent inhibitor of the STING signaling pathway, acting through the covalent modification of Cys91 and subsequent blockade of STING palmitoylation. This mechanism effectively prevents the activation of TBK1 and IRF3, leading to a significant reduction in the production of type I interferons and other pro-inflammatory cytokines. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the impact of STING-IN-3 and other inhibitors on this critical innate immune signaling cascade, facilitating the development of novel therapeutics for a range of inflammatory and autoimmune diseases.

References

- 1. pnas.org [pnas.org]

- 2. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

STING-IN-3: A Technical Guide to a Covalent STING Inhibitor for Innate Immunity Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of STING-IN-3, a valuable tool for studying the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system. While "STING-IN-3" is not a widely referenced designation in peer-reviewed literature, it is understood to be a covalent inhibitor of STING that targets a key cysteine residue. The data and methodologies presented here are based on studies of well-characterized covalent STING inhibitors with the same mechanism of action, such as C-178, which is believed to be either identical or structurally and functionally analogous to STING-IN-3.

Introduction to STING and its Role in Innate Immunity

The cGAS-STING pathway is a fundamental signaling cascade that detects the presence of cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage.[1][2] Upon binding to cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated and produces the second messenger cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[3] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[4] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an effective innate immune response.[3][4]

STING-IN-3: Mechanism of Action

STING-IN-3 is a covalent inhibitor of STING. Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys91, located in the transmembrane domain of the STING protein.[5][6][7][8] This covalent modification is critical as it blocks the palmitoylation of STING, a post-translational modification essential for its activation.[6] By preventing palmitoylation, STING-IN-3 effectively inhibits the formation of STING multimers and their subsequent translocation to the Golgi, thereby blocking the recruitment and activation of downstream signaling components like TBK1 and IRF3.[6] It is important to note that some covalent inhibitors targeting Cys91, such as C-178, have been shown to be potent inhibitors of mouse STING but not human STING.[5][8]

Quantitative Data

The following tables summarize the quantitative data for C-178, a representative covalent STING inhibitor analogous to STING-IN-3.

| Compound | Target | Mechanism of Action | Species Specificity | Reference |

| C-178 | STING (Cys91) | Covalent inhibitor, blocks palmitoylation | Mouse-specific | [5][8] |

| Assay Type | Cell Line | Stimulus | Concentration Range of C-178 | Observed Effect | Reference |

| IFN-β Reporter Assay | HEK293 cells | STING activation | 0.01-1.25 µM | Selective reduction of STING-mediated IFN-β reporter activity | [7] |

| Ifnb1 mRNA Expression | Bone Marrow-Derived Macrophages (BMDMs) | c-di-GMP, dsDNA, LPS | 0.5 µM | Prevention of increased Ifnb1 expression | [7] |

| TBK1 Phosphorylation | Mouse Embryonic Fibroblasts (MEFs) | CMA (cGAMP mimic) | 1 µM | Time-dependent inhibition of CMA-induced p-TBK1 | [5] |

| Gene Expression Profiling | BMDMs | - | 1 µM (1 hour) | No appreciable effect on gene expression in the absence of STING stimulation | [5] |

Experimental Protocols

STING Luciferase Reporter Assay

This assay is used to quantify the inhibitory activity of STING-IN-3 on the STING signaling pathway by measuring the transcription of an interferon-stimulated response element (ISRE)-driven luciferase reporter gene.

Materials:

-

HEK293T cells

-

Expression plasmid for human or mouse STING

-

ISRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

STING agonist (e.g., 2’3’-cGAMP)

-

STING-IN-3 (and vehicle control, e.g., DMSO)

-

Cell culture medium and supplements

-

Transfection reagent

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the STING expression plasmid, ISRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Inhibitor Treatment: Pre-treat the cells with a serial dilution of STING-IN-3 or vehicle control for 1-2 hours.

-

STING Activation: Stimulate the cells with a STING agonist (e.g., 2’3’-cGAMP) at a final concentration known to induce a robust response.

-

Incubation: Incubate the cells for 6-8 hours.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the concentration of STING-IN-3 to generate a dose-response curve and determine the IC50 value.

IFN-β ELISA

This enzyme-linked immunosorbent assay (ELISA) measures the amount of secreted IFN-β in the cell culture supernatant as a downstream readout of STING pathway activation.

Materials:

-

Immune cells (e.g., mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes)

-

STING agonist (e.g., 2’3’-cGAMP)

-

STING-IN-3 (and vehicle control)

-

Cell culture medium and supplements

-

IFN-β ELISA kit (species-specific)

-

Plate reader

Methodology:

-

Cell Seeding: Seed the immune cells in a 96-well plate.

-

Inhibitor Treatment: Pre-treat the cells with a serial dilution of STING-IN-3 or vehicle control for 1-2 hours.

-

STING Activation: Stimulate the cells with a STING agonist.

-

Incubation: Incubate the cells for 18-24 hours to allow for IFN-β production and secretion.

-

Supernatant Collection: Carefully collect the cell culture supernatant.

-

ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using recombinant IFN-β. Calculate the concentration of IFN-β in the samples. Plot the IFN-β concentration against the inhibitor concentration to determine the IC50 value.

Western Blot for Phosphorylated TBK1 and IRF3

This biochemical assay directly assesses the phosphorylation status of key downstream signaling molecules in the STING pathway.

Materials:

-

Immune cells (e.g., MEFs or BMDMs)

-

STING agonist (e.g., 2’3’-cGAMP)

-

STING-IN-3 (and vehicle control)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), total IRF3, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with STING-IN-3 or vehicle control, followed by stimulation with a STING agonist for a specified time (e.g., 0.5-4 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the effect of STING-IN-3 on TBK1 and IRF3 phosphorylation.

Visualizations

cGAS-STING Signaling Pathway

Caption: The cGAS-STING signaling pathway leading to type I interferon production.

Mechanism of STING-IN-3 Inhibition

Caption: STING-IN-3 covalently modifies Cys91, blocking STING activation.

Experimental Workflow for Evaluating STING-IN-3

Caption: Workflow for characterizing the inhibitory activity of STING-IN-3.

References

- 1. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STING: a master regulator in the cancer-immunity cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profile of STING agonist and inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STING pathway stimulation results in a differentially activated innate immune phenotype associated with low nitric oxide and enhanced antibody titers in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. STING inhibitor C-178 | STING inhibitor| Probechem Biochemicals [probechem.com]

The Role of Covalent STING Inhibitors in Blocking IFN-β Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response, including the production of IFN-β. Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases, making STING a prime therapeutic target. This technical guide provides an in-depth overview of the mechanism by which covalent STING inhibitors, such as STING-IN-3, block IFN-β production. These inhibitors function by covalently modifying a key cysteine residue in the transmembrane domain of STING, preventing its activation-induced palmitoylation—a crucial step for downstream signaling. This guide details the molecular mechanism, presents quantitative data on inhibitor potency, outlines key experimental protocols for inhibitor validation, and provides visual diagrams of the relevant biological pathways and experimental workflows.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral or bacterial infection, or cellular damage.

-

DNA Sensing : The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.[1][2]

-

Second Messenger Synthesis : Upon activation, cGAS synthesizes the cyclic dinucleotide (CDN) 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2]

-

STING Activation : cGAMP binds to STING, a protein dimer anchored in the endoplasmic reticulum (ER) membrane. This binding induces a conformational change in STING.[2][3]

-

Translocation and Palmitoylation : Activated STING traffics from the ER to the Golgi apparatus.[3][4] At the Golgi, STING undergoes palmitoylation on cysteine residues Cys88 and Cys91, a critical post-translational modification that promotes the clustering of STING into higher-order oligomers.[4][5]

-

TBK1 and IRF3 Recruitment : These STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[3][6]

-

Phosphorylation Cascade : TBK1 then phosphorylates interferon regulatory factor 3 (IRF3).[3][6]

-

IFN-β Production : Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferon genes, most notably IFNB1, leading to the production and secretion of IFN-β.[3][6]

Mechanism of Action: STING-IN-3 and Covalent Cys91 Inhibition

STING-IN-3 is a covalent inhibitor of STING that effectively blocks the pathway leading to IFN-β production.[1] Its mechanism of action is centered on preventing the critical post-translational modification of STING palmitoylation.

-

Covalent Modification : STING-IN-3 possesses an electrophilic "warhead" that allows it to form a permanent, covalent bond with a specific nucleophilic residue on the STING protein.[2][7]

-

Target Site : The inhibitor selectively targets Cysteine 91 (Cys91), a highly conserved residue located in the transmembrane domain of both human and mouse STING.[1][2][7]

-

Blockade of Palmitoylation : Palmitoylation, the attachment of palmitic acid, is essential for STING's translocation to the Golgi, its subsequent oligomerization, and the recruitment of TBK1.[4][5] By covalently binding to Cys91, STING-IN-3 physically obstructs the site required for palmitoylation.

-

Inhibition of Downstream Signaling : Without palmitoylation, STING cannot form the necessary signaling platforms at the Golgi.[4] This prevents the recruitment and activation of TBK1, thereby halting the phosphorylation of IRF3 and blocking the entire cascade that leads to IFN-β gene transcription.[2][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Orally Bioavailable and Site-Selective Covalent STING Inhibitor Derived from a Macrocyclic Marine Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Activation of STING requires palmitoylation at the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single-molecule localization microscopy reveals STING clustering at the trans-Golgi network through palmitoylation-dependent accumulation of cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Understanding the binding site of STING-IN-3

An In-depth Technical Guide to the STING-IN-3 Binding Site

This technical guide offers a detailed examination of the binding site and mechanism of action for STING-IN-3, a covalent inhibitor of the Stimulator of Interferon Genes (STING) protein. The content is tailored for researchers, scientists, and professionals in drug development engaged in the study of innate immunity and STING-targeted therapeutics.

Introduction to STING Signaling

The Stimulator of Interferon Genes (STING), also known as TMEM173, is a pivotal adaptor protein in the innate immune system, orchestrating the response to cytosolic DNA, which can originate from pathogens or cellular damage.[1][2][3] Residing in the endoplasmic reticulum (ER), STING is activated by cyclic dinucleotides (CDNs), such as 2'3'-cGAMP, which are synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon sensing double-stranded DNA (dsDNA) in the cytoplasm.[3][4][5]

Upon binding to cGAMP, STING undergoes a significant conformational change and traffics from the ER to the Golgi apparatus.[5][6] This translocation is a critical step that facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[7][8] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][5][7] This signaling cascade is fundamental for initiating a robust anti-pathogen and anti-tumor immune response.[4][9]

The STING-IN-3 Binding Site and Mechanism of Action

STING-IN-3 is an inhibitor of both human STING (hsSTING) and murine STING (mmSTING).[10] Its mechanism is distinct from inhibitors that target the cGAMP binding pocket. STING-IN-3 functions as a covalent inhibitor, specifically targeting a cysteine residue located in the transmembrane domain of the STING protein.

Covalent Modification of Cysteine 91: The primary binding site of STING-IN-3 is the transmembrane residue Cysteine 91 (Cys91) .[10] STING-IN-3 forms a covalent bond with this specific residue. This irreversible interaction is central to its inhibitory function.

Inhibition of STING Palmitoylation: The covalent modification of Cys91 by STING-IN-3 directly blocks the activation-induced palmitoylation of STING.[10] Palmitoylation, the attachment of fatty acids to cysteine residues, is a crucial post-translational modification for the trafficking and oligomerization of STING, which are prerequisites for downstream signaling. By preventing this step, STING-IN-3 effectively traps STING in an inactive state, thereby inhibiting the entire signaling cascade.

Quantitative Data

The publicly available quantitative data for STING-IN-3 is limited. The compound has been shown to functionally inhibit STING-mediated signaling in a cellular context.

| Parameter | Species | Value | Assay | Source |

| Functional Inhibition | Human (hsSTING) & Murine (mmSTING) | 0.02 - 2 µM | IFN-β Reporter Assay (HEK293 cells) | [10] |

| Binding Affinity (Kd) | Not Publicly Available | - | - | - |

| IC50 | Not Publicly Available | - | - | - |

| Thermal Shift (ΔTm) | Not Publicly Available | - | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the binding and mechanism of a covalent STING inhibitor like STING-IN-3.

IFN-β Reporter Assay

This assay functionally measures the inhibition of the STING signaling pathway.

-

Cell Line: HEK293T cells that are null for endogenous STING.

-

Reagents:

-

Expression plasmids for human STING.

-

IFN-β promoter-luciferase reporter plasmid.

-

Renilla luciferase plasmid (for normalization).

-

STING agonist (e.g., 2'3'-cGAMP).

-

STING-IN-3.

-

Dual-luciferase reporter assay system.

-

-

Protocol:

-

Co-transfect HEK293T cells with plasmids encoding human STING, IFN-β promoter-luciferase, and Renilla luciferase.

-

After 24 hours, pre-treat the cells with varying concentrations of STING-IN-3 (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the cells by transfecting them with a STING agonist like 2'3'-cGAMP.

-

Incubate for an additional 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase system.

-

Normalize the IFN-β promoter-driven firefly luciferase activity to the Renilla luciferase activity. Data is typically plotted as a percentage of the activity seen in the stimulated, vehicle-treated control.

-

Site-Directed Mutagenesis

This experiment is crucial to confirm that Cys91 is the specific target of STING-IN-3.

-

Methodology:

-

Mutagenesis: Use a commercial site-directed mutagenesis kit to generate a STING expression plasmid where Cysteine 91 is replaced with a non-reactive amino acid, such as Alanine (C91A). The wild-type STING plasmid serves as the template.

-

Sequence Verification: Sequence the entire coding region of the mutated plasmid to confirm the presence of the C91A mutation and the absence of any other unintended mutations.

-

Functional Assay: Perform the IFN-β Reporter Assay as described above, comparing the inhibitory effect of STING-IN-3 on wild-type STING versus the C91A mutant STING.

-

-

Expected Outcome: STING-IN-3 should effectively inhibit signaling by wild-type STING but show significantly reduced or no inhibitory activity against the C91A mutant, confirming Cys91 as the essential binding site.

Acyl-Resin Assisted Capture (Acyl-RAC) for Palmitoylation

This biochemical assay determines if STING-IN-3 inhibits STING palmitoylation.

-

Principle: This method isolates palmitoylated proteins. A reduction in the amount of STING captured in STING-IN-3-treated cells indicates inhibition of palmitoylation.

-

Protocol:

-

Treat STING-expressing cells with STING-IN-3 or DMSO, followed by stimulation with a STING agonist.

-

Lyse the cells under conditions that preserve post-translational modifications.

-

Block free thiol groups with N-ethylmaleimide (NEM).

-

Cleave thioester linkages (present in palmitoylated proteins) with hydroxylamine to reveal free thiols.

-

Capture the newly exposed thiols on a thiopropyl Sepharose resin.

-

Elute the captured proteins by cleaving the disulfide bonds.

-

Analyze the eluate for the presence and quantity of STING via Western blot. A decrease in the STING signal in the STING-IN-3-treated sample compared to the control indicates inhibition of palmitoylation.

-

Visualizations

STING Signaling Pathway

Caption: The cGAS-STING signaling pathway.

STING-IN-3 Mechanism of Action

Caption: Covalent inhibition of STING by STING-IN-3.

Experimental Workflow for STING-IN-3 Characterization

Caption: Workflow for validating STING-IN-3's binding site.

References

- 1. STING promotes homeostasis via regulation of cell proliferation and chromosomal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. STING: a master regulator in the cancer-immunity cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STING is a cell-intrinsic metabolic checkpoint restricting aerobic glycolysis by targeting HK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STING Signaling in The Brain: Molecular Threats, Signaling Activities, and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Attenuation of cGAS/STING activity during mitosis | Life Science Alliance [life-science-alliance.org]

- 7. Role of the STING→IRF3 Pathway in Ambient GABA Homeostasis and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and Functional Analysis of STING Sheds New Light on Cyclic di-GMP Mediated Immune Signaling Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of STING-IN-3, a STING Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells. Upon activation, STING initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an effective immune response. However, dysregulation of the STING pathway has been implicated in the pathophysiology of various autoimmune and inflammatory diseases. Consequently, the development of STING inhibitors has emerged as a promising therapeutic strategy.

STING-IN-3 is an inhibitor of STING that covalently targets the transmembrane cysteine residue Cys91, thereby blocking the activation-induced palmitoylation of STING. This application note provides detailed in vitro experimental protocols to characterize the inhibitory activity of STING-IN-3 and similar compounds. The included methodologies cover reporter gene assays, enzyme-linked immunosorbent assays (ELISA), and quantitative polymerase chain reaction (qPCR) to assess the downstream effects of STING inhibition.

Data Presentation

The following tables summarize the inhibitory activities of various STING inhibitors in different cell-based assays. This data is provided for comparative purposes to aid in the evaluation of novel STING inhibitors like STING-IN-3.

Table 1: Inhibitory Concentration (IC50) of STING Inhibitors in Human and Murine Cell Lines

| Compound | Human STING IC50 (µM) | Murine STING IC50 (µM) | Species Specificity Notes |

| H-151 | ~0.134 (in HFFs)[1] | ~0.138 (in MEFs)[1] | Some studies show comparable IC50 values, while others report higher specificity for human STING.[1] |

| SN-011 | ~0.503 (in HFFs)[1] | ~0.128 (in MEFs)[1] | Potent inhibitor of both human and mouse STING, with slightly higher potency for murine STING in some cell types.[1] |

| Compound 11 | 19.93[1] | 15.47[1] | Exhibits comparable inhibitory activity against both human and murine STING.[1] |

| Compound 27 | 38.75[1] | 30.81[1] | Shows similar potency against human and murine STING.[1] |

HFFs: Human Foreskin Fibroblasts; MEFs: Mouse Embryonic Fibroblasts. Note: IC50 values can vary depending on the cell type and assay conditions used.

Table 2: Effective Concentrations of STING Inhibitors in In Vitro Assays

| Compound | Cell Line | Assay | Effective Concentration | Observed Effect |

| STING-IN-4 | RAW264.7 | NO Production | 20 µM (26 h) | Inhibition of NO production.[2] |

| STING-IN-4 | RAW264.7 | iNOS Expression | 2.5-10 µM (26 h) | Significant inhibition of iNOS expression.[2] |

| STING-IN-4 | RAW264.7 | STING/IRF3/NF-κB Activation | 2.5-10 µM (8 h) | Inhibition of LPS-induced pathway activation.[2] |

| STING-IN-4 | - | Thermal Stabilization | 5 and 50 µM (12 h) | Reduced STING degradation at elevated temperatures.[2] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Caption: The cGAS-STING signaling pathway and the point of inhibition by STING-IN-3.